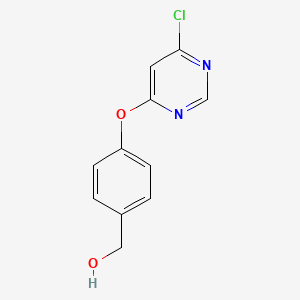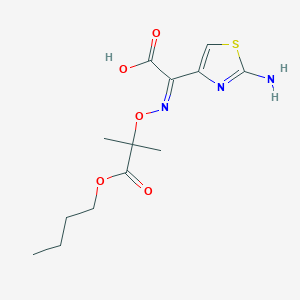
(4,5-Diamino-1H-pyrazol-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Diamino-1H-pyrazol-1-yl)methanol is a chemical compound with the molecular formula C4H8N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Diamino-1H-pyrazol-1-yl)methanol typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (4,5-Diamino-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
(4,5-Diamino-1H-pyrazol-1-yl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4,5-Diamino-1H-pyrazol-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with specific proteins or enzymes, altering their activity . This interaction can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
(1H-pyrazol-4-yl)methanol: Another pyrazole derivative with similar structural features but different functional groups.
(3,5-Dimethyl-1H-pyrazol-1-yl)methanol: A derivative with additional methyl groups, which can affect its reactivity and applications.
Uniqueness: (4,5-Diamino-1H-pyrazol-1-yl)methanol is unique due to the presence of two amino groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and specific interactions with molecular targets.
Eigenschaften
Molekularformel |
C4H8N4O |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
(4,5-diaminopyrazol-1-yl)methanol |
InChI |
InChI=1S/C4H8N4O/c5-3-1-7-8(2-9)4(3)6/h1,9H,2,5-6H2 |
InChI-Schlüssel |
APTPACIZDIRMFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C(=C1N)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)




![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)
![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)



![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)

